molecular formula C25H23FN2O3 B2503867 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide CAS No. 850907-05-0

2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide

Cat. No.: B2503867
CAS No.: 850907-05-0
M. Wt: 418.468
InChI Key: MRHYLDJZTRIXEJ-UHFFFAOYSA-N
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Description

2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide is a synthetic small molecule based on a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This acetamide derivative is structurally characterized by a 2-fluorobenzyl group at the N-2 position and a 3-methylphenyl (m-tolyl) carboxamide moiety. The molecular framework is related to other documented compounds, such as those featuring a 4-fluorobenzyl substitution . The presence of the fluorine atom on the benzyl group and the specific substitution pattern on the acetamide nitrogen are likely to influence the compound's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable scaffold for investigation. The primary research applications for this compound are in the field of chemical biology and drug discovery, where it serves as a key intermediate or a target molecule for screening. Researchers can utilize it in the design and synthesis of compound libraries aimed at probing specific biological pathways. Its core structure suggests potential for exploring interactions with various enzymatic targets, particularly proteases and kinases, given the known activity profiles of similar tetrahydroisoquinoline derivatives . The exact mechanism of action is not predefined and is dependent on the specific research context; it may function as a protein ligand or inhibitor, with its activity profile requiring empirical determination through relevant biochemical and cellular assays. This product is intended for research purposes as a standard or building block in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct all necessary experiments to fully characterize the compound's properties and biological activity within their specific scientific investigations.

Properties

IUPAC Name

2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3/c1-17-6-4-8-19(14-17)27-24(29)16-31-23-11-5-9-21-20(23)12-13-28(25(21)30)15-18-7-2-3-10-22(18)26/h2-11,14H,12-13,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHYLDJZTRIXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorophenyl halide in a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving isoquinoline derivatives.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for neurological disorders.

    Industry: It can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the tetrahydroisoquinoline moiety can interact with enzymes or other proteins. The acetamide group may facilitate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide

  • Structural Difference : The acetamide group is attached to a 2,3-dimethylphenyl ring instead of a 3-methylphenyl group .
  • This modification could improve metabolic stability compared to the parent compound .

2-(4-{[5-(Benzyloxy)pentyl]oxy}phenyl)-N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}acetamide (ZHAWOC5682)

  • Structural Difference : Features a benzyloxy-pentyloxy chain on the phenyl ring and a 1,3-dioxo-isoindole core substituted with a 4-fluorobenzyl group .
  • Impact : The extended alkoxy chain increases hydrophilicity (lower XLogP3), while the isoindole dioxo group introduces additional hydrogen-bonding sites. These changes may shift target selectivity toward enzymes sensitive to polar interactions .

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

  • Structural Difference: Replaces the tetrahydroisoquinoline with a tetrahydroquinoxaline ring and incorporates a chloro-trifluoromethylphenyl group .
  • The chloro substituent may confer resistance to oxidative metabolism .

2-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide

  • Structural Difference: Substitutes the tetrahydroisoquinoline with a thiazolidinone ring containing a sulfanylidene group and a 3-hydroxyphenyl acetamide .
  • Impact: The thiazolidinone moiety introduces conformational rigidity and sulfur-based hydrogen bonding, which may enhance interactions with cysteine-rich targets (e.g., proteases). The phenolic hydroxyl group increases polarity, reducing blood-brain barrier penetration compared to the parent compound .

Pharmacological and Physicochemical Data Comparison

Property Target Compound 2,3-Dimethylphenyl Analog ZHAWOC5682 Tetrahydroquinoxaline Analog
Molecular Weight (g/mol) 418.5 432.5 (estimated) 586.6 391.8
XLogP3 4.2 ~4.5 ~3.8 ~4.9
Hydrogen Bond Acceptors 4 4 7 5
Rotatable Bonds 6 6 12 5
Key Structural Features 2-fluorobenzyl, 3-methylphenyl 2,3-dimethylphenyl Benzyloxy-pentyloxy Chloro-trifluoromethylphenyl

Functional Implications

  • Metabolism : The 3-methylphenyl group in the target compound may undergo cytochrome P450-mediated oxidation, whereas the 2,3-dimethylphenyl analog’s additional methyl group could hinder this process .
  • In contrast, the tetrahydroquinoxaline analog’s trifluoromethyl group aligns with kinase inhibitor scaffolds .
  • Solubility: The ZHAWOC5682 derivative’s benzyloxy-pentyloxy chain likely improves aqueous solubility, making it more suitable for intravenous formulations compared to the lipophilic parent compound .

Biological Activity

The compound 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure includes a tetrahydroisoquinoline moiety, which is known for various biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's IUPAC name is 2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide , with the following molecular formula:

PropertyValue
Molecular FormulaC24H21FN2O3
CAS Number850907-04-9
Molecular Weight404.44 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : The fluorophenyl group enhances binding affinity to certain receptors involved in neurotransmission.
  • Enzyme Modulation : The tetrahydroisoquinoline core may influence enzyme activity related to neurotransmitter metabolism.
  • Neurotransmitter Interaction : Potential effects on dopamine and serotonin pathways suggest its use in treating neurological disorders.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Similar compounds have been shown to affect serotonin and norepinephrine levels, suggesting potential antidepressant properties.
  • Analgesic Effects : The structural similarity to known analgesics implies possible pain-relieving properties.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage due to oxidative stress.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy in preclinical models:

  • Study on Neurotransmitter Modulation : A study demonstrated that derivatives of tetrahydroisoquinoline significantly increased serotonin levels in rat models, indicating potential antidepressant effects .
  • Analgesic Activity Assessment : In a pain model assay, compounds structurally related to this acetamide showed reduced pain response in mice, suggesting an analgesic effect .
  • Neuroprotection Study : Research indicated that similar compounds provided neuroprotection against glutamate-induced toxicity in neuronal cultures .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness and potential advantages of this acetamide:

Compound NameBiological ActivityNotes
N-(4-bromophenyl)-2-({2-[(2-fluorophenyl)methyl]...AntidepressantSimilar receptor interactions
N-(4-chlorophenyl)-2-({2-[(2-fluorophenyl)methyl]...AnalgesicDifferent halogen substitutions affect potency
N-(3-methylphenyl)-2-({2-[(2-fluorophenyl)methyl]...NeuroprotectiveEnhanced stability due to methyl group

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